A Comprehensive Technical Guide on the Chemical Properties and Biological Activities of Sodium Formononetin-3'-Sulfonate
A Comprehensive Technical Guide on the Chemical Properties and Biological Activities of Sodium Formononetin-3'-Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium formononetin-3'-sulfonate (Sul-F), a water-soluble derivative of the isoflavone (B191592) formononetin (B1673546), presents a promising pharmacological profile with significant potential in therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its mechanisms of action. The strategic sulfonation at the 3' position of the B ring enhances the compound's water solubility and improves its pharmacokinetic properties while retaining the biological efficacy of the parent compound, formononetin.[1] This document consolidates available quantitative data, outlines key experimental observations, and visualizes the complex signaling pathways implicated in its therapeutic effects.
Chemical Properties
Sodium formononetin-3'-sulfonate is characterized by the addition of a sulfonate group to the isoflavone core of formononetin.[1] This modification significantly enhances its aqueous solubility, a critical factor for pharmaceutical development.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NaO₇S | [1][3] |
| Molecular Weight | 370.31 g/mol | [1][3] |
| CAS Number | 949021-68-5 | [1][3] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% | [4] |
| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] | [1] |
| InChI | InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 | [1] |
Solubility
| Solvent | Concentration | Notes | Source |
| Water | 25 mg/mL (67.51 mM) | Ultrasonic assistance may be needed. | [3][5] |
| DMSO | 100 mg/mL (270.04 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3][5] |
Storage and Stability
Proper storage is crucial to maintain the integrity of Sodium formononetin-3'-sulfonate.
| Condition | Duration | Notes | Source |
| 4°C | - | Sealed storage, away from moisture. | [3] |
| -20°C (in solvent) | 1 month | Sealed storage, away from moisture. | [3] |
| -80°C (in solvent) | 6 months | Sealed storage, away from moisture. | [3] |
Synthesis and Characterization
Synthesis
The synthesis of Sodium formononetin-3'-sulfonate is achieved through a sulfonation reaction of its parent compound, formononetin.[2] The process involves dissolving formononetin in a suitable solvent and treating it with a sulfonating agent.[1] Following the reaction, the product is purified from the reaction mixture using conventional separation techniques to yield the final water-soluble compound.[1]
Caption: A simplified workflow for the synthesis of Sodium formononetin-3'-sulfonate.
Spectroscopic Characterization
The structure of Sodium formononetin-3'-sulfonate has been confirmed using various spectroscopic methods.[1][2] These techniques provide a unique fingerprint for the compound, essential for its identification and quality control.[1]
-
Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule.[1][2]
-
Proton Nuclear Magnetic Resonance (¹H NMR) : Provides information about the structure and chemical environment of the hydrogen atoms.[1]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) : Used to determine the structure of the carbon skeleton.[1]
-
Elemental Analysis : Confirms the elemental composition of the synthesized compound.[2]
Pharmacological Activities and Mechanisms of Action
Sodium formononetin-3'-sulfonate has demonstrated a range of pharmacological effects in preclinical studies, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Cardioprotective Effects
In experimental models of acute myocardial infarction, Sodium formononetin-3'-sulfonate has shown significant cardioprotective effects.[1][3] Treatment with the compound led to a reduction in cardiac injury markers such as creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase, and cardiac troponin T.[3][6]
The underlying mechanisms for this cardioprotection are multifaceted:
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Modulation of Apoptosis : The compound upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, shifting the Bcl-2/Bax ratio in favor of cell survival and reducing cardiomyocyte apoptosis following ischemic injury.[1]
-
Enhanced Energy Metabolism : It has been shown to increase the ATP content in cardiac mitochondria and improve the activity of ATP synthase, which is crucial for maintaining cardiac function during and after an ischemic event.[1]
-
Antioxidant Activity : Sodium formononetin-3'-sulfonate reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, thereby mitigating oxidative stress-induced damage.[1]
Caption: Signaling pathways involved in the cardioprotective effects of Sodium formononetin-3'-sulfonate.
Angiogenic Effects
Sodium formononetin-3'-sulfonate has been found to induce angiogenesis in vitro by promoting the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[7] This effect is mediated through the activation of two key signaling pathways:
-
Wnt/β-catenin Pathway : This pathway is crucial for cell proliferation and differentiation.
-
VEGF/CREB/Egr-3/VCAM-1 Signaling Axis : This pathway plays a central role in endothelial cell migration and the formation of new blood vessels.[7]
Caption: The dual signaling pathways activated by Sodium formononetin-3'-sulfonate to promote angiogenesis.
Effects on Acute Lung Injury
In a rat model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Sodium formononetin-3'-sulfonate demonstrated protective effects.[8] The proposed mechanism involves the inhibition of the Fas/PDK1/STAT3 signaling pathway, leading to an increased expression of the tight junction protein claudin 18.1.[8] This helps to restore the integrity of the pulmonary endothelial barrier.
Caption: The inhibitory effect of Sodium formononetin-3'-sulfonate on the Fas/PDK1/STAT3 pathway in acute lung injury.
Other Potential Applications
-
Lipid-Lowering and Liver Protection : Studies have indicated that Sodium formononetin-3'-sulfonate possesses lipid-lowering and liver-protective activities.[2][3]
-
Neuroprotection : The parent compound, formononetin, has shown neuroprotective effects in various models of neurological disorders.[9] While specific studies on the neuroprotective effects of the sulfonated form are emerging, its enhanced solubility may offer advantages in this therapeutic area.
Experimental Protocols Overview
Detailed, step-by-step experimental protocols for Sodium formononetin-3'-sulfonate are not extensively available in the public domain. However, the literature describes the types of experiments conducted to evaluate its properties and efficacy.
In Vitro Studies
-
Cell Lines : Human umbilical vein endothelial cells (HUVECs) and human pulmonary microvascular endothelial cells (HMs) have been used to study angiogenesis and lung injury, respectively.[7][8]
-
Assays :
-
Cell Proliferation : MTT assays are used to assess the effect on cell viability and proliferation.[7]
-
Cell Invasion and Migration : Scratch adhesion tests are employed to evaluate the migratory and invasive capabilities of cells.[7]
-
Tube Formation : Matrigel tube formation assays are performed to assess the ability of endothelial cells to form capillary-like structures.[7]
-
Western Blot Analysis : This technique is used to determine the expression levels of key proteins in the signaling pathways of interest.[7]
-
In Vivo Studies
-
Animal Models :
-
Acute Myocardial Infarction : Rat models are used to investigate the cardioprotective effects.[1]
-
High-Fat Diet-Induced Hyperlipidemia : Rat models are employed to test the lipid-lowering and liver-protective activities.[2]
-
Acute Lung Injury : LPS-induced two-hit rat models are used to study the effects on lung injury.[8]
-
Acute Toxicity : Sprague-Dawley rats and Beagle dogs have been used to evaluate the safety profile.[10]
-
-
Administration : Intravenous administration is a common route due to the compound's water solubility.[10]
-
Endpoints :
Safety and Toxicology
Acute toxicity studies in Sprague-Dawley rats and Beagle dogs have been conducted. Intravenous administration of up to 2000 mg/kg in rats and 1000 mg/kg in dogs did not result in any mortality or significant toxic effects, suggesting a favorable acute safety profile.[9][10]
Conclusion and Future Directions
Sodium formononetin-3'-sulfonate is a promising therapeutic agent with well-defined chemical properties and a range of biological activities. Its enhanced water solubility makes it a more viable candidate for pharmaceutical development compared to its parent compound. The elucidated mechanisms of action, particularly in cardioprotection, angiogenesis, and acute lung injury, provide a strong foundation for further research.
Future research should focus on:
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Detailed Pharmacokinetic and Pharmacodynamic Studies : To better understand its absorption, distribution, metabolism, and excretion.
-
Chronic Toxicity Studies : To establish its long-term safety profile.
-
Clinical Trials : To evaluate its efficacy and safety in human subjects for various therapeutic indications.
-
Structural Optimization : To potentially enhance its potency and selectivity for specific targets.
References
- 1. Sodium formononetin-3(acute)-sulfonate (949021-68-5) for sale [vulcanchem.com]
- 2. [Synthesis, solubility, lipids-lowering and liver-protection activities of sulfonated formononetin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sodium formononetin-3(acute)-sulfonate, CasNo.949021-68-5 BOC Sciences United States [bocscichem.lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sulphonated Formononetin Induces Angiogenesis through Vascular Endothelial Growth Factor/cAMP Response Element-Binding Protein/Early Growth Response 3/Vascular Cell Adhesion Molecule 1 and Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Formononetin-3'-sulfonate attenuated acute lung injury by Fas/PDK1/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
